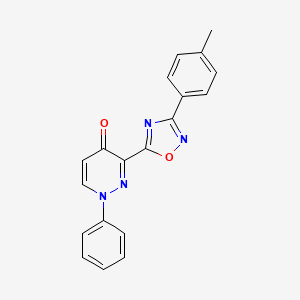

1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-phenyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a heterocyclic compound that is presumed to have biological activity due to the presence of the oxadiazole and pyridazinone moieties. These structural features are common in compounds with various pharmacological properties. The oxadiazole moiety, in particular, is known for its presence in compounds with significant insect antifeedant activities, as seen in the synthesis of oxadiazolyl 3(2H)-pyridazinones which exhibited notable activity against the Asiatic corn borer .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the cyclization of precursor molecules under specific conditions. For instance, the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines was achieved through oxidative cyclization using iodobenzene diacetate, which is a mild and efficient method . Similarly, the synthesis of pyridazin-3(2H)-one derivatives was accomplished by reactions involving 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione and various hydrazines . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by the presence of multiple heterocyclic rings which are known to contribute to the biological activity of the molecule. The structural characterization of similar compounds is typically performed using techniques such as NMR, IR, MS, and elemental analysis . These techniques would be essential in confirming the structure of the synthesized compound and ensuring the correct formation of the oxadiazole and pyridazinone rings.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the presence of the oxadiazole ring can lead to various chemical transformations, potentially resulting in the formation of new derivatives with different biological activities . The reactivity of the pyridazinone moiety can also be exploited to synthesize a wide range of derivatives, as demonstrated by the reactions of pyridazin-3(2H)-one with different reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include moderate solubility in organic solvents, stability under standard conditions, and a melting point that is characteristic of solid organic compounds. The presence of aromatic rings in the structure suggests potential interactions with various biological targets, which could be explored through further pharmacological studies. The antimicrobial evaluations of related compounds have shown promising results, indicating the potential for this compound to act as an antimicrobial agent .

Scientific Research Applications

Antimicrobial Activity : A study by Abou-Elmagd et al. (2015) explored the antimicrobial properties of various heterocyclic compounds, including derivatives similar to the mentioned chemical. These compounds showed effectiveness against several types of bacteria and fungi.

Molecular Structure and Thermodynamic Properties : Research by Xu You-hui (2011) involved a theoretical study on similar 1,2,4-oxadiazoles. This study provided insights into the molecular structure, spectrum, and thermodynamic properties of these compounds, offering valuable information for further research and application development.

Synthesis of Novel Compounds : A study conducted by Desai & Vaja (2018) focused on the synthesis of novel derivatives containing 1,3,4-oxadiazole and their antimicrobial activity. These compounds were evaluated for their effectiveness against various bacterial and fungal strains.

Liquid Crystalline Properties : The study of liquid crystalline properties of related 1,2,4-oxadiazole derivatives was conducted by Ali & Tomi (2018). This research provided insights into how different substituents affect the liquid crystalline properties of these compounds, which is crucial for applications in materials science.

Anti-protozoal and Anti-cancer Activities : A study by Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones, exploring their potential as anti-protozoal and anti-cancer agents. This research highlights the broad range of biological activities that such compounds can exhibit.

properties

IUPAC Name |

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c1-13-7-9-14(10-8-13)18-20-19(25-22-18)17-16(24)11-12-23(21-17)15-5-3-2-4-6-15/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMGHJIUCWJRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)

![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)